3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide
Description
BenchChem offers high-quality 3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
93964-68-2 |
|---|---|
Molecular Formula |
C39H38N2O4 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
3-[5-(dibenzylamino)-2-methoxyphenyl]-3-[4-(diethylamino)-2-hydroxyphenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C39H38N2O4/c1-4-40(5-2)31-20-22-34(36(42)25-31)39(33-19-13-12-18-32(33)38(43)45-39)35-24-30(21-23-37(35)44-3)41(26-28-14-8-6-9-15-28)27-29-16-10-7-11-17-29/h6-25,42H,4-5,26-27H2,1-3H3 |
InChI Key |
BPJOLTSOXBQBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=CC(=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)OC)O |
Origin of Product |
United States |
Biological Activity
3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide, also known by its CAS number 93964-68-2, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. The molecular formula is and it has a molecular weight of approximately 598.7 g/mol. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a phthalide core substituted with two distinct aromatic amine groups, which contribute to its biological activity. Key structural properties include:
- Molecular Weight : 598.7 g/mol
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 6
- XLogP3-AA : 8.1 (indicating high lipophilicity)
- Topological Polar Surface Area : 62.2 Ų
- Rotatable Bonds : 11
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide show promising anticancer activity. For instance, derivatives of p-aminobenzoic acid have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 cells .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivatives | MCF-7 | 5.85 | |
| PABA Derivatives | A549 | 3.0 | |
| Doxorubicin | MCF-7 | ~0.5 |
The compound's structural similarity to these active derivatives suggests it may possess comparable anticancer properties, warranting further investigation.
Enzyme Inhibition Studies
The potential of this compound as an enzyme inhibitor has also been explored. For example, studies on related benzylaminobenzoic acid derivatives revealed significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Benzylaminobenzoic Acid | AChE | 2.67 | |
| Carboxamide Derivatives | AChE/BChE | <10 |
Given the structure of 3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide, it is hypothesized that it may exhibit similar inhibitory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
